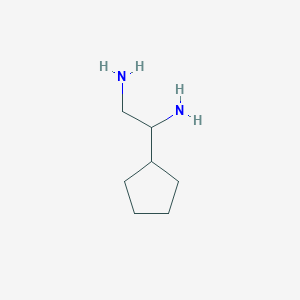
2-(4-(Thiophen-3-yl)phenyl)acetic acid
Overview
Description
2-(4-(Thiophen-3-yl)phenyl)acetic acid is an organosulfur compound . It is a white solid with a molecular weight of 218.28 . It is stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
Thiophene derivatives, including 2-(4-(Thiophen-3-yl)phenyl)acetic acid, can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Chemical Reactions Analysis
Thiophene-based analogs have been used by scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis
2-(4-(Thiophen-3-yl)phenyl)acetic acid is a white solid with a molecular weight of 218.28 . Its density is predicted to be 1.271±0.06 g/cm3 . The melting point is not available for this specific compound, but a similar compound, Thiophene-3-acetic acid, has a melting point of 79–80 °C .Scientific Research Applications
Synthesis and Polymer Applications
- Synthesis of Thiophen-3-yl Acetic Acid 4-Pyrrol-1-yl Phenyl Ester (TAPE) and Conducting Polymers : TAPE monomer was synthesized and used to create homopolymers and copolymers. These polymers were analyzed for their thermal behavior, morphologies, conductivities, and electrochromic properties, showing potential in material science applications (Bingöl et al., 2005).
Biological and Pharmaceutical Research
Biological Activity of Thiophen-3-yl Derivatives : Studies on derivatives of 2- and 3-phenylthiophen, including acetic acids, have explored their potential biological activities. These compounds are significant in the context of developing new pharmaceutical agents (Beaton et al., 1976).
Acute Toxicity and Biological Activities of Thiophen-3-yl Acetic Acid Derivatives : Research on esthers of 2-(4-R-5- (thiophene-2-yl)-4H-1,2,4-triazoles-3-iltio)acetic acids reveals their low toxicity and various biological activities such as analgesic and anti-inflammatory properties, indicating their pharmaceutical relevance (Salionov, 2015).
DNA Hybridization Electrochemical Sensor Using Conducting Polymer : Utilizing poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester (PTAE), a conducting polymer, in electrochemical hybridization sensors showcases the application of thiophen-3-yl derivatives in bioelectronics and diagnostics (Cha et al., 2003).
Safety and Hazards
properties
IUPAC Name |
2-(4-thiophen-3-ylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-12(14)7-9-1-3-10(4-2-9)11-5-6-15-8-11/h1-6,8H,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVVMCSDRGHLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Thiophen-3-yl)phenyl)acetic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

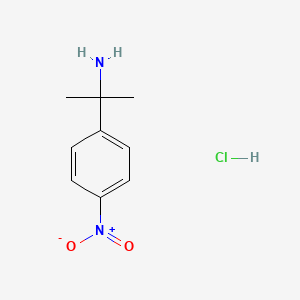
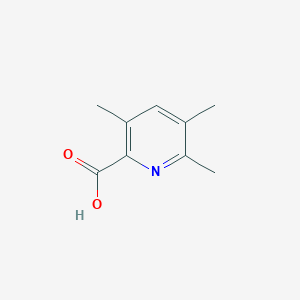
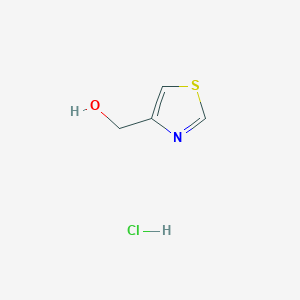


![Ethyl 4-cyano-5-{[(dimethylamino)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/structure/B3211412.png)

![2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine](/img/structure/B3211421.png)
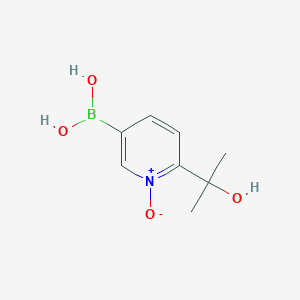

![1-Piperidinecarboxylic acid, 2-methyl-5-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2R,5R)-](/img/structure/B3211439.png)
